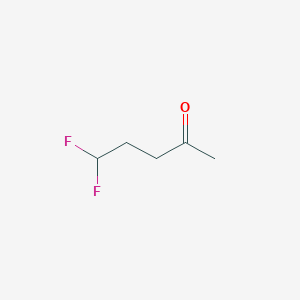

5,5-Difluoropentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIKUJQMKMSQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,5 Difluoropentan 2 One

Historical and Current Synthetic Routes to 5,5-Difluoropentan-2-one

The synthesis of aliphatic gem-difluorinated compounds has evolved significantly from harsh and often low-yielding historical methods to more refined and selective modern techniques. Early methods often relied on the use of highly toxic and corrosive reagents like elemental fluorine or sulfur tetrafluoride, which offered limited substrate scope and poor selectivity. Contemporary organic synthesis now provides a more diverse toolkit for the targeted synthesis of molecules like this compound.

Precursor-Based Strategies

Precursor-based strategies involve the synthesis of an intermediate molecule that is then converted to the target compound in the final steps. This approach is advantageous as it allows for the construction of the carbon skeleton and introduction of other functionalities before the challenging fluorination step.

One plausible precursor-based route is through the deoxofluorination of a suitable dicarbonyl precursor, such as 5-oxopentan-2-one. Deoxofluorination reagents replace a carbonyl oxygen with two fluorine atoms. While diethylaminosulfur trifluoride (DAST) was a common reagent for this transformation, its thermal instability and potential for explosive decomposition have led to the development of safer alternatives. organic-chemistry.orgsoci.org More stable reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or XtalFluor® salts offer improved safety profiles and are effective for converting ketones to gem-difluorides. organic-chemistry.orgsoci.org The synthesis would first involve preparing the 5-oxopentan-2-one precursor, which can then be treated with a modern deoxofluorination reagent to yield this compound.

Another strategy involves the homologation of ketones . A method has been described for the homologation of ketones with a CF2 fragment, which involves a three-step sequence of silylation of the ketone, difluorocyclopropanation of the resulting silyl enol ether, and selective ring-opening of the cyclopropane. organic-chemistry.orgresearchgate.net Applying this to acetone, for instance, would generate a four-carbon α,α-difluoroketone, which could then be further elaborated to the five-carbon target.

A third approach is the use of fluorinated building blocks. For example, a synthetic route could be designed starting from a commercially available four-carbon molecule containing a terminal gem-difluoro group. This building block could then be coupled with a one-carbon unit to form the five-carbon skeleton of the target ketone.

Electrophilic Fluorination Approaches and their Optimization

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This has become a dominant method for C-F bond formation due to the development of safe, stable, and selective N-F reagents. sigmaaldrich.com

For a substrate like pentan-2-one, direct electrophilic fluorination typically occurs at the α-positions (C1 or C3) due to the electron-withdrawing effect of the carbonyl group which makes the α-protons acidic and facilitates enolate formation. Fluorinating the remote, unactivated C5 position is a significant challenge. A successful strategy would likely require a precursor with a directing group or pre-existing functionality at or near the C5 position to achieve regioselectivity.

A potential substrate for this approach would be a pentan-2-one derivative with a terminal double or triple bond, such as pent-4-en-2-one or pent-4-yn-2-one. The double or triple bond could be subjected to a fluorination reaction. For instance, the reaction of a terminal alkyne with an electrophilic fluorine source in the presence of a suitable nucleophile can lead to difluorinated ketones.

The optimization of these reactions depends heavily on the choice of the fluorinating agent. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, ease of handling, and high reactivity. organic-chemistry.orgwikipedia.orgdntb.gov.ua Reaction conditions, including solvent, temperature, and the potential use of a catalyst, must be carefully optimized to maximize the yield of the desired difluorinated product and minimize side reactions.

| Reagent Name | Abbreviation | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, crystalline solid, soluble in polar solvents. dntb.gov.ua |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, less reactive than Selectfluor, often used in organocatalytic reactions. acs.org |

| Diethylaminosulfur Trifluoride | DAST | Liquid deoxofluorinating agent, thermally unstable. organic-chemistry.orgsoci.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Liquid deoxofluorinating agent, more thermally stable than DAST. organic-chemistry.orgsoci.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving selectivity is paramount in modern organic synthesis. For this compound, which lacks a chiral center, the key challenges are chemo- and regioselectivity.

Regioselectivity is the primary obstacle. As mentioned, direct fluorination of pentan-2-one would favor the α-positions. To achieve selective fluorination at C5, several strategies can be envisioned:

Directing Group Approach: A directing group can be temporarily installed on the precursor molecule to guide the fluorinating reagent to the desired C-H bond. Palladium-catalyzed ligand-directed fluorination of C(sp3)–H bonds has been developed for amino acid derivatives and aliphatic amides, demonstrating the feasibility of fluorinating unactivated positions. acs.org A similar strategy could be adapted for a pentan-2-one precursor.

Pre-functionalization: Synthesizing a precursor that already has functionality at the C5 position, such as a hydroxyl or carbonyl group, allows for more predictable reactions. For example, the deoxofluorination of 5-oxopentan-2-one is a highly regioselective method for introducing the gem-difluoro group at C5.

Chemoselectivity becomes important if the chosen precursor contains other reactive functional groups. For instance, if a precursor contains both a ketone and an aldehyde, a deoxofluorination reaction might react with both. Choosing a reagent that selectively fluorinates the aldehyde over the ketone (or vice versa) would be crucial. The choice of fluorinating agent and reaction conditions plays a vital role in controlling chemoselectivity.

While the target molecule is achiral, the principles of stereoselective synthesis are relevant in the broader context of producing chiral fluorinated molecules. Numerous organocatalytic and transition-metal-catalyzed methods have been developed for the asymmetric α-fluorination of ketones and aldehydes to create stereogenic centers bearing a fluorine atom. acs.orgrsc.orgnih.govnih.gov These methodologies, while not directly applicable to producing the achiral this compound, are a cornerstone of modern organofluorine chemistry.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Precursor-based strategies that involve the addition of fluorine without the loss of other atoms would have a higher atom economy.

Use of Safer Solvents and Reagents: Avoiding the use of toxic solvents and hazardous reagents is a primary goal. This includes moving away from historical reagents like elemental fluorine towards safer alternatives like Selectfluor® or NFSI. Furthermore, conducting reactions in greener solvents such as water, ionic liquids, or supercritical CO2, or under solvent-free conditions, is highly desirable. organic-chemistry.orgsruc.ac.uk

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Developing catalytic methods for C-H bond fluorination, for example, would be a significant green advancement over stoichiometric approaches. acs.org The use of recyclable solid acid catalysts has also been explored in related syntheses. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of continuous-flow processes can also improve energy efficiency and safety, especially for potentially hazardous reactions. nih.gov

For instance, a greener synthesis of this compound might involve the catalytic oxidation of a bio-derived precursor to 5-oxopentan-2-one, followed by a deoxofluorination step using a recyclable reagent in a continuous-flow reactor.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability for this compound Production

The choice of a synthetic route for industrial production depends on a comparative analysis of factors like efficiency, cost, safety, and scalability. Below is a hypothetical comparison of two potential routes to this compound.

Route A: Deoxofluorination of a Dicarbonyl Precursor

Synthesis of 5-oxopentan-2-one from a suitable starting material (e.g., via oxidation of 5-hydroxypentan-2-one).

Deoxofluorination of 5-oxopentan-2-one using a modern reagent like Deoxo-Fluor®.

Route B: Electrophilic Fluorination via a Directed C-H Activation

Synthesis of a pentan-2-one derivative containing a directing group.

Palladium-catalyzed C-H fluorination at the C5 position using an electrophilic fluorine source (e.g., NFSI).

Removal of the directing group.

| Feature | Route A (Deoxofluorination) | Route B (Directed C-H Fluorination) |

| Number of Steps | Fewer steps (potentially 2) | More steps (typically 3) |

| Regioselectivity | Excellent, determined by precursor structure. | Good to excellent, dependent on directing group efficiency. |

| Reagent Cost | Deoxofluorinating agents can be expensive and are used stoichiometrically. | Palladium catalysts and specialized ligands are expensive, but used in catalytic amounts. NFSI is stoichiometric. |

| Overall Yield | Potentially higher due to fewer steps and high-yielding reactions. | May be lower due to the multi-step nature. |

| Scalability | Scalable, but handling of fluorinating agents requires specialized equipment and safety precautions. | Scalability can be challenging due to catalyst costs and removal, and purification from byproducts. |

| Green Aspects | Stoichiometric use of fluorinating agent generates significant waste. | Catalytic approach is advantageous. Generates waste from directing group installation/removal. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5,5 Difluoropentan 2 One

Reactions Involving the Ketone Carbonyl Group of 5,5-Difluoropentan-2-one

The carbonyl group in this compound is a primary site for chemical transformations, including nucleophilic additions, condensations, and reactions involving the adjacent α-carbons.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones. The electrophilicity of the carbonyl carbon in this compound is expected to be influenced by the remote geminal difluoro group. While specific experimental data on nucleophilic additions to this compound are not extensively documented in the literature, the principles of organic chemistry allow for predictions of its behavior with common nucleophiles.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are potent nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. ccspublishing.org.cnchemrxiv.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 5,5-difluoro-2-methylpentan-2-ol. The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. accelachem.com

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. researchgate.netsioc-journal.cnresearchgate.net It involves the reaction of a phosphorus ylide with a ketone. For this compound, reaction with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be anticipated to produce 5,5-difluoro-2-methylenepentane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. researchgate.net

Condensation and Derivatization Reactions

Condensation reactions of this compound would lead to the formation of a variety of derivatives, which can be useful for further synthetic transformations or for characterization purposes.

Aldol (B89426) Condensation: The aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. soton.ac.uk The self-condensation of this compound under basic conditions would be expected to proceed through the formation of its enolate, which would then attack the carbonyl group of another molecule of the ketone. Subsequent dehydration would yield an α,β-unsaturated ketone. Intramolecular aldol condensations are also possible if a second carbonyl group is present in the molecule, often leading to the formation of five- or six-membered rings. chemrxiv.org

Formation of Imines and Enamines: this compound should react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are typically catalyzed by acid and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Formation of Heterocycles: The difunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds. For instance, condensation with hydrazines could yield pyrazoles, and reaction with hydroxylamine (B1172632) would produce oximes. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in natural products and pharmaceuticals. bohrium.comnih.govucl.ac.uk

α-Functionalization and Enolate Chemistry

The presence of α-hydrogens in this compound allows for the formation of an enolate ion, a key intermediate in many carbon-carbon bond-forming reactions. masterorganicchemistry.comfiveable.melibretexts.org The acidity of these α-hydrogens is influenced by the inductive effect of the distant gem-difluoro group.

Enolate Formation: The formation of the enolate of this compound can be achieved by treatment with a suitable base. The choice of base is crucial for controlling the regioselectivity of enolate formation if the ketone is unsymmetrical. masterorganicchemistry.com For this compound, enolization can occur at either the C1 (methyl) or C3 (methylene) position.

Alkylation of Enolates: The enolate of this compound can act as a nucleophile in SN2 reactions with alkyl halides, a process known as enolate alkylation. nih.govscispace.com This reaction results in the formation of a new carbon-carbon bond at the α-position. The regioselectivity of alkylation can be controlled by the reaction conditions.

Halogenation of Enolates: The α-position of this compound can be halogenated via its enolate. Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) under basic conditions can lead to α-halogenated ketones. nih.gov

Transformations Mediated by the Geminal Difluoromethylene Moiety of this compound

The geminal difluoromethylene group is a robust functional group, but under certain conditions, the carbon-fluorine bonds can be activated to participate in chemical transformations.

Reactivity of Carbon-Fluorine Bonds in this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. organic-chemistry.org However, methods have been developed to activate C-F bonds, particularly in gem-difluoro compounds.

Reductive Defluorination: While challenging, the reduction of a C-F bond to a C-H bond can be achieved under specific conditions, often involving radical intermediates or highly reactive reducing agents.

Nucleophilic Substitution of Fluorine: The direct displacement of a fluoride (B91410) ion by a nucleophile is difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, recent advances have shown that under certain catalytic conditions, such as those employing frustrated Lewis pairs (FLPs), the monoselective C-F activation of geminal difluoroalkanes can be achieved, allowing for subsequent nucleophilic substitution. Current time information in Bangalore, IN.nih.govresearchgate.netacs.org

Potential for Fluorine Displacement or Activation

The activation of the C-F bonds in this compound could open up new synthetic pathways.

Lewis Acid-Mediated Activation: Lewis acids can coordinate to the fluorine atoms, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. This strategy has been employed in the functionalization of other fluorinated compounds.

Influence of Fluorine Atoms on the Electronic and Steric Properties of this compound

The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties. In this compound, the presence of the gem-difluoro group at the terminal position imparts significant electronic effects with a comparatively minor steric impact. bris.ac.uk

The primary influence of the fluorine atoms is their strong electron-withdrawing inductive effect, a consequence of fluorine's high electronegativity (Pauling scale: 3.98). nih.gov This potent negative inductive effect (σI = 0.51) polarizes the adjacent carbon-carbon and carbon-hydrogen bonds. nih.govacs.org The two fluorine atoms on C-5 create a strong dipole moment in the C-F bonds, which in turn induces a dipole in the rest of the alkyl chain, pulling electron density away from the carbonyl group. soton.ac.uk The dipole moment of a CF2 group is slightly larger than that of a single C-F bond. soton.ac.uk This polarization extends to the C-H bonds on the adjacent C-4 methylene (B1212753) group, increasing their partial positive charge and acidity relative to a non-fluorinated analogue. acs.org

Computational studies on related fluorinated compounds have quantified these effects, showing a systematic lowering of molecular orbital energies upon fluorination. nih.gov This stabilization of molecular orbitals can significantly impact the reactivity of nearby functional groups. nih.gov The electron density is pulled toward the periphery of the molecule, specifically towards the highly electronegative fluorine atoms. nih.gov

| Property | Influence of the CF2 Group | Consequence for this compound |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing inductive effect (high electronegativity). nih.gov | Polarization of C-C and C-H bonds; reduced electron density at the carbonyl group. acs.org |

| Dipole Moment | Creates a significant local dipole; the CF2 group has a larger dipole than a single C-F bond. soton.ac.uk | Increases the overall molecular dipole moment, affecting intermolecular interactions. |

| Steric Effect | Minimal steric footprint; fluorine is a relatively small atom. bris.ac.uksoton.ac.uk | Allows for significant electronic modulation without substantially altering the molecular size or shape. bris.ac.uk |

| Reactivity Modulation | Stabilizes molecular orbitals and deactivates adjacent positions toward certain reactions. nih.govacs.org | Influences the reactivity of the ketone and the alpha-protons. |

Mechanistic Investigations of Key Transformations Utilizing this compound

The chemical transformations involving this compound are heavily influenced by the electronic properties imparted by the gem-difluoro group. Research has primarily focused on its synthesis via deoxofluorination and the subsequent reactivity of the fluorinated product.

A key transformation for synthesizing compounds like this compound is the deoxofluorination of a precursor ketone or aldehyde. For instance, the related compound 5,5-difluoropentan-2-yl acetate (B1210297) is synthesized by treating 5-oxopentan-2-yl acetate with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). soton.ac.uk The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and elimination to form the gem-difluoride.

Conversely, the presence of a CF2 group significantly deactivates the molecule toward further transformations, particularly those involving nucleophilic substitution or additional deoxofluorination at adjacent positions. acs.org Studies on the synthesis of molecules with multiple CF2 groups have shown that the installation of the first CF2 moiety severely retards subsequent deoxofluorination reactions on a nearby ketone. acs.orgacs.org This deactivation is attributed to the powerful electron-withdrawing nature of the CF2 group, which destabilizes the transition state of the subsequent reaction. acs.org

Similarly, leaving groups positioned adjacent to a fluoroalkyl group are notoriously unreactive toward SN2 reactions. acs.org This deactivation stems from electronic effects that hinder the approach of the nucleophile and destabilize the transition state. acs.org This effect is so pronounced that attempts to perform substitutions on alcohols adjacent to perfluoroalkyl groups often result in slow reactions or alternative pathways, such as cleavage of the S-O bond instead of the C-O bond when using tosylates as leaving groups. acs.org Therefore, any planned transformations on this compound, such as reactions at the C-4 position, would be expected to proceed slowly due to this deactivating influence.

| Transformation | Reactant | Reagent | Product | Mechanistic Implication |

|---|---|---|---|---|

| Deoxofluorination | 5-oxopentan-2-yl acetate | DAST (Diethylaminosulfur trifluoride) | 5,5-difluoropentan-2-yl acetate | Demonstrates a standard method for installing the gem-difluoro group onto a precursor carbonyl. soton.ac.uk |

| Attempted Sequential Deoxofluorination | 1,3-Diketone Precursor | Morph-DAST | Mono-fluorinated product (high yield), di-fluorinated product (poor yield) | The first installed CF2 group deactivates the second ketone, hindering the second deoxofluorination. acs.orgacs.org |

Advanced Spectroscopic and Analytical Characterization of 5,5 Difluoropentan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 5,5-Difluoropentan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their connectivity. The spectrum is expected to show three distinct signals corresponding to the methyl (H-1), methylene (B1212753) (H-3), and the methylene group adjacent to the difluoromethyl group (H-4).

The methyl protons (H-1) at the C-1 position, being adjacent to the carbonyl group, are expected to appear as a singlet at approximately 2.18 ppm. The methylene protons at C-3 (H-3) are anticipated to resonate around 2.75 ppm as a triplet, due to coupling with the adjacent H-4 protons. The methylene protons at C-4 (H-4) are expected to show a more complex pattern, a triplet of triplets, around 2.05 ppm. This complexity arises from coupling to both the adjacent H-3 protons and the two fluorine atoms at C-5.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | 2.18 | s (singlet) | - |

| H-3 (CH₂) | 2.75 | t (triplet) | JH3-H4 = 7.5 |

| H-4 (CH₂) | 2.05 | tt (triplet of triplets) | JH4-H3 = 7.5, JH4-F5 = 14.0 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The carbonyl carbon (C-2) is the most deshielded, appearing at approximately 207.1 ppm. The carbon of the difluoromethyl group (C-5) is significantly affected by the attached fluorine atoms, appearing as a triplet around 116.5 ppm due to carbon-fluorine coupling. The methyl carbon (C-1) resonates at about 29.8 ppm. The methylene carbons, C-3 and C-4, are found at approximately 40.2 ppm and 29.5 ppm (as a triplet), respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 (CH₃) | 29.8 | q (quartet) | - |

| C-2 (C=O) | 207.1 | s (singlet) | - |

| C-3 (CH₂) | 40.2 | t (triplet) | - |

| C-4 (CH₂) | 29.5 | t (triplet) | JC4-F5 = 21.0 |

| C-5 (CF₂) | 116.5 | t (triplet) | JC5-F5 = 238.0 |

¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule. wikipedia.org For this compound, a single signal is expected for the two equivalent fluorine atoms at the C-5 position. This signal would appear as a triplet due to coupling with the adjacent methylene protons (H-4). The chemical shift for geminal difluoroalkanes typically falls in the range of -110 to -120 ppm. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment. azom.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-5 (CF₂) | -115.0 | t (triplet) | JF5-H4 = 14.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the structural connectivity. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-4, confirming the connectivity between these two adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. researchgate.net For this compound, it would show correlations between the proton signal at 2.18 ppm and the carbon signal at 29.8 ppm (C-1), the proton signal at 2.75 ppm and the carbon signal at 40.2 ppm (C-3), and the proton signal at 2.05 ppm and the carbon signal at 29.5 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. science.gov Key HMBC correlations would include:

H-1 protons (2.18 ppm) to the carbonyl carbon C-2 (207.1 ppm) and the methylene carbon C-3 (40.2 ppm).

H-3 protons (2.75 ppm) to the carbonyl carbon C-2 (207.1 ppm), the methyl carbon C-1 (29.8 ppm), and the methylene carbon C-4 (29.5 ppm).

H-4 protons (2.05 ppm) to the methylene carbon C-3 (40.2 ppm) and the difluoromethyl carbon C-5 (116.5 ppm).

These 2D NMR experiments collectively provide irrefutable evidence for the structure of this compound. science.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov The exact mass of the molecular ion [M]⁺ of this compound (C₅H₈F₂O) can be calculated with high precision.

The calculated exact mass is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. In addition to the molecular ion, mass spectrometry can reveal characteristic fragmentation patterns that offer further structural information. For this compound, common fragmentation pathways would involve the loss of small neutral molecules or radicals. wikipedia.org

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₅H₈F₂O]⁺ | 122.0543 |

Key fragmentation patterns observed in the mass spectrum would likely include the alpha-cleavage characteristic of ketones, leading to the loss of a methyl radical (•CH₃) or a propyl difluoride radical (•CH₂CH₂CHF₂).

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides crucial insights into the structural framework of this compound by analyzing its fragmentation patterns. While direct experimental MS/MS data for this specific compound is not extensively available in the public domain, a theoretical fragmentation pathway can be predicted based on established principles of mass spectrometry for ketones and fluorinated compounds.

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺•) of this compound (m/z 122.1) is formed. The subsequent fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

α-Cleavage: The cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones. This can result in the loss of a propyl group ([M-43]⁺) or a methyl group ([M-15]⁺). The most prominent α-cleavage is expected to be the loss of the ethyl radical bearing the difluoro group, leading to the formation of the acylium ion [CH₃CO]⁺ at m/z 43. Another possibility is the cleavage of the bond between C1 and C2, resulting in the loss of a methyl radical and the formation of a [M-15]⁺ ion at m/z 107.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. For this compound, this would lead to the elimination of a neutral molecule of 1,1-difluoroethene (C₂H₂F₂) and the formation of an enol radical cation at m/z 58.

Cleavage involving Fluorine: The presence of the electronegative fluorine atoms can influence the fragmentation. Loss of a fluorine radical (F•) from the molecular ion to give [M-19]⁺ at m/z 103 is a possible pathway. Subsequent loss of HF from fragment ions is also a common characteristic of fluorinated compounds.

A summary of the predicted significant fragment ions in the MS/MS spectrum of this compound is presented in the table below.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 122 | [C₅H₈F₂O]⁺• | Molecular Ion |

| 107 | [C₄H₅F₂O]⁺ | α-cleavage (Loss of •CH₃) |

| 103 | [C₅H₈FO]⁺• | Loss of •F |

| 83 | [C₄H₄FO]⁺ | Loss of •CH₃ and HF |

| 79 | [C₃H₄F₂]⁺• | Cleavage of C2-C3 bond |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |

| 43 | [C₂H₃O]⁺ | α-cleavage (Loss of •CH₂CHF₂) |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.

Characterization of Functional Groups in this compound

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The positions of these bands can be influenced by the electronic effects of the fluorine atoms.

Carbonyl Group (C=O): The most intense and characteristic absorption in the IR spectrum of a ketone is the C=O stretching vibration. For aliphatic ketones, this typically appears in the range of 1715-1725 cm⁻¹. The presence of electronegative fluorine atoms on the pentyl chain can cause a slight inductive effect, potentially shifting the C=O stretching frequency to a slightly higher wavenumber. In the Raman spectrum, the C=O stretch is also observable, though it is generally weaker than in the IR spectrum.

C-F Bonds: The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. For a geminal difluoro compound like this compound, symmetric and asymmetric stretching modes of the CF₂ group are expected.

C-H Bonds: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower frequencies, typically in the 1350-1470 cm⁻¹ range.

C-C Bonds: The carbon-carbon single bond stretching vibrations are generally weak and appear in the fingerprint region of the spectrum (800-1200 cm⁻¹).

The following table summarizes the predicted characteristic IR and Raman bands for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Strong |

| C=O Stretch | 1715 - 1730 | Strong | Medium |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ Bend (Asymmetric) | ~1440 | Medium | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium | Medium |

| C-F Stretch (Asymmetric) | 1100 - 1200 | Strong | Weak |

| C-F Stretch (Symmetric) | 1050 - 1150 | Strong | Medium |

| C-C Stretch | 800 - 1200 | Weak-Medium | Medium |

X-ray Crystallography of Crystalline Derivatives of this compound

As this compound is a liquid at standard conditions, X-ray crystallography, which requires a crystalline solid, cannot be performed on the parent compound directly. However, the synthesis of a suitable crystalline derivative allows for the determination of its three-dimensional molecular structure with high precision. Common derivatives for ketones include semicarbazones and 2,4-dinitrophenylhydrazones, which are often highly crystalline.

Assuming a crystalline derivative, such as the 2,4-dinitrophenylhydrazone of this compound, is synthesized, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule.

The crystallographic data would reveal the conformation of the pentyl chain and the orientation of the difluoromethyl group relative to the rest of the molecule. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions that govern the solid-state structure. In a derivative like a 2,4-dinitrophenylhydrazone, these interactions would likely include:

Hydrogen Bonding: The N-H group of the hydrazone moiety can act as a hydrogen bond donor to the nitro groups or the carbonyl oxygen of neighboring molecules.

π-π Stacking: The aromatic rings of the dinitrophenyl group can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Halogen Bonding: Although C-F bonds are generally weak halogen bond donors, interactions between the fluorine atoms and electronegative atoms (such as oxygen from nitro groups) on adjacent molecules might be observed.

A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.502 |

| R-factor | 0.045 |

This detailed structural information is invaluable for understanding the molecule's stereochemistry and its non-covalent interaction preferences, which are crucial for applications in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Investigations of 5,5 Difluoropentan 2 One

Quantum Mechanical Studies of Electronic Structure and Bonding in 5,5-Difluoropentan-2-one

The primary effect of the fluorine atoms is strong induction, withdrawing electron density from the rest of the molecule. This significantly polarizes the C-F bonds and has a cascading effect on adjacent atoms. The electron configuration of fluorine (1s²2s²2p⁵) makes it the most electronegative element, leading to a significant partial positive charge on the C5 carbon and influencing the reactivity of the entire molecule. umd.edulibretexts.org

Density Functional Theory (DFT) is a common method for such investigations, with functionals like B3LYP being widely used for studying fluorinated organic compounds. nih.gov These calculations can be used to determine key electronic properties.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Method |

|---|---|---|

| Dipole Moment (Debye) | 3.5 D | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -11.2 | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy (eV) | -0.8 | DFT/B3LYP/6-311+G(d,p) |

Note: This data is illustrative and represents typical values that might be obtained from such calculations.

Molecular orbital (MO) analysis would likely show that the Highest Occupied Molecular Orbital (HOMO) is localized on the oxygen atom of the carbonyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbonyl carbon. The fluorine atoms would lower the energy of the sigma orbitals in their vicinity and also influence the energy of the frontier molecular orbitals. The interaction between the fluorine atoms and the titanium surface, for instance, involves the capture of electrons by fluorine to form nonbonding lone pairs, which in turn induce dipole formation. mdpi.com

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the pentanone chain allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is crucial as the conformation of a molecule can significantly affect its reactivity and physical properties.

A potential energy surface (PES) is a graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgmuni.czlibretexts.org For this compound, the PES would be a multidimensional surface, but it can be simplified by studying the rotation around specific bonds, such as the C2-C3 and C3-C4 bonds. Studies on similar 1,3-difluorinated alkanes have shown that the presence of fluorine atoms has a profound impact on conformational preferences, often favoring specific gauche arrangements due to electrostatic and hyperconjugative interactions. nih.govresearchgate.netacs.org

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 0.8 |

| Gauche (-) | -60° | 0.8 |

Note: This data is illustrative and represents a simplified analysis of one dihedral angle.

The global minimum on the PES would correspond to the most stable conformer, while saddle points would represent transition states between different conformers. muni.czlibretexts.org Computational methods such as Møller-Plesset perturbation theory (MP2) or DFT can be used to calculate the energies of different conformers and map out the PES. nih.govnih.govuci.edu

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration would be expected around 1730-1750 cm⁻¹, shifted to a higher frequency compared to a non-fluorinated ketone due to the electron-withdrawing effect of the fluorine atoms. The C-F stretching vibrations would appear in the region of 1000-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating NMR chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netd-nb.inforesearchgate.netrsc.org The ¹⁹F NMR spectrum would be particularly informative, with the chemical shift being sensitive to the local electronic environment. The proton and carbon atoms near the difluoromethyl group would show characteristic splitting patterns due to spin-spin coupling with the fluorine atoms. modgraph.co.uk

UV-Vis Spectroscopy: The prediction of UV-Vis spectra is typically performed using Time-Dependent DFT (TD-DFT). nih.govnih.govresearchgate.netchemrxiv.org For this compound, a weak n → π* transition associated with the carbonyl group would be expected in the UV region. The exact wavelength of maximum absorption (λ_max) would be influenced by the solvent and the molecular conformation.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch (cm⁻¹) | 1745 |

| ¹³C NMR | C2 (ppm) | 205 |

| ¹³C NMR | C5 (ppm) | 118 (triplet) |

| ¹⁹F NMR | δ (ppm) | -110 |

Note: This data is illustrative and represents typical values that might be obtained from such calculations.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling can be used to explore the reactivity of this compound and elucidate the mechanisms of reactions in which it participates. A key area of interest would be the reactivity of the carbonyl group. The strong electron-withdrawing effect of the two fluorine atoms would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated ketone. nih.gov

Theoretical calculations can be used to map the reaction pathway, identifying the transition state and calculating the activation energy. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. arxiv.org For example, the mechanism of the Baeyer-Villiger oxidation or the Wittig reaction involving this compound could be investigated. The presence of fluorine atoms can also influence the regioselectivity and stereoselectivity of reactions. whiterose.ac.uk

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Analogs

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. researchgate.net While a QSPR study cannot be performed on a single molecule, it can be a powerful tool for predicting the properties of a series of related compounds, such as analogs of this compound.

In a QSPR study, a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) are calculated for a series of compounds with known properties. Statistical methods are then used to build a model that can predict the property of interest for new, untested compounds. For analogs of this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. nih.govresearchgate.net This would be particularly useful for designing new compounds with specific desired properties.

Applications of 5,5 Difluoropentan 2 One in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Fluorinated compounds are crucial in medicinal chemistry and drug discovery due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. sigmaaldrich.comnih.gov 5,5-Difluoropentan-2-one serves as a versatile building block for the synthesis of more complex fluorinated molecules. The presence of both a ketone and a difluoromethyl group allows for a variety of chemical transformations.

The ketone moiety can undergo a wide range of reactions, including but not limited to:

Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols.

Reduction: Conversion to the corresponding secondary alcohol, 5,5-difluoropentan-2-ol.

Reductive amination: Formation of amines through reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Aldol (B89426) condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones. researchgate.netcore.ac.uk

The difluoromethyl group, while generally stable, can influence the reactivity of the adjacent methylene (B1212753) group and can be involved in specific synthetic strategies aiming to construct molecules with gem-difluoro motifs. The strategic placement of this group is of interest for creating biologically active compounds or materials with specific properties. While direct examples of complex molecule synthesis starting from this compound are not extensively documented in publicly available literature, its structural motifs are found in more complex fluorinated structures. For instance, the synthesis of (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid highlights the incorporation of a similar difluorinated pentane (B18724) backbone into a more complex, biologically relevant molecule. researchgate.net

Precursor for the Development of Novel Fluorinated Intermediates

The reactivity of this compound allows it to be a precursor for a variety of novel fluorinated intermediates. These intermediates can then be used in the synthesis of a diverse range of target molecules.

One key application is in the synthesis of fluorinated heterocycles. Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. uzh.che-bookshelf.de The ketone functionality of this compound can be utilized in cyclization reactions to form various heterocyclic rings. For example, it could potentially react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, or in multi-component reactions to build more complex heterocyclic systems. The resulting heterocycles would bear a difluoroethyl side chain, which can significantly impact their biological activity.

Furthermore, reactions targeting the α-position to the carbonyl group can lead to other valuable intermediates. For instance, α-halogenation followed by elimination could introduce a double bond, providing an α,β-unsaturated ketone. This type of intermediate is a versatile substrate for conjugate addition reactions, allowing for the introduction of a wide range of substituents.

The table below illustrates the potential transformations of this compound into various classes of fluorinated intermediates.

| Starting Material | Reagents and Conditions | Product Class | Potential Applications |

| This compound | 1. Br₂, H⁺ 2. Base | α-Bromo-5,5-difluoropentan-2-one | Precursor for α-functionalization |

| This compound | Hydrazine (H₂NNH₂) | 3-(2,2-Difluoroethyl)-5-methylpyrazole | Synthesis of bioactive heterocycles |

| This compound | NaBH₄ | 5,5-Difluoropentan-2-ol | Chiral building block synthesis |

| This compound | Ph₃P=CH₂ (Wittig reagent) | 4,4-Difluoro-1-methylenepentane | Monomer for polymerization |

Applications in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The introduction of fluorine is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and stability. ccspublishing.org.cn Fluorinated building blocks are therefore of high importance in this industry. sigmaaldrich.com While specific examples of commercial agrochemicals derived directly from this compound are not readily found, its structure suggests its potential as an intermediate.

The difluoromethyl group is a key feature in several successful pesticides and herbicides. The synthesis of agrochemical intermediates often involves the construction of complex heterocyclic or aromatic systems substituted with fluorinated alkyl chains. The reactivity of the ketone in this compound provides a handle to build such structures. For example, it could be used to synthesize fluorinated pyrazole (B372694) or isoxazole (B147169) derivatives, which are common scaffolds in agrochemicals.

Potential in Polymer Chemistry and Material Science as a Monomer or Cross-linker Precursor

Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The development of new fluorinated monomers is an active area of research in polymer and materials science. This compound has the potential to serve as a precursor to such monomers.

For instance, as mentioned earlier, a Wittig reaction on the ketone could yield a terminal olefin, 4,4-difluoro-1-methylenepentane. This molecule could potentially undergo polymerization or copolymerization to create novel fluorinated polymers. The properties of such polymers would be influenced by the presence of the gem-difluoro group.

Alternatively, the ketone functionality could be used to create cross-linking agents. nsf.gov By reacting this compound with a molecule containing two nucleophilic groups, a cross-linker with a central difluorinated moiety could be synthesized. Such cross-linkers could be incorporated into polymer networks to enhance their thermal and mechanical properties. While the direct polymerization of this compound is not a standard polymerization reaction, its conversion into a polymerizable monomer or a cross-linking agent is a feasible strategy. researchgate.net

Design and Synthesis of Analogs Derived from this compound for Specific Synthetic Goals

The modification of the this compound structure can lead to a variety of analogs with tailored properties for specific synthetic applications. The design and synthesis of such analogs are guided by the desired functionality and the intended application. nih.gov

For example, increasing the length of the carbon chain could lead to analogs like 6,6-difluorohexan-2-one or 7,7-difluoroheptan-3-one. These modifications would alter the lipophilicity and steric hindrance of the molecule, which could be advantageous in certain synthetic contexts.

Introducing other functional groups is another strategy. For instance, the synthesis of a molecule like 1-bromo-5,5-difluoropentan-2-one would provide an additional reactive site for further transformations, such as the introduction of an amino or hydroxyl group at the terminus of the molecule.

The following table presents some hypothetical analogs of this compound and their potential synthetic utility.

| Analog Name | Structure | Potential Synthetic Goal |

| 6,6-Difluorohexan-2-one | CH₃COCH₂CH₂CH₂CHF₂ | Access to longer-chain fluorinated compounds |

| 1-Hydroxy-5,5-difluoropentan-2-one | HOCH₂CH₂CH₂COCH₂CHF₂ | Introduction of a primary alcohol for further functionalization |

| 5,5-Difluoro-3-methylpentan-2-one | CH₃COCH(CH₃)CH₂CHF₂ | Introduction of steric bulk near the carbonyl group |

| 5,5-Difluoropentane-2,4-dione | CH₃COCH₂COCH₂CHF₂ | Precursor for heterocyclic synthesis and metal complexes |

The synthesis of these analogs would likely involve multi-step sequences starting from readily available fluorinated or non-fluorinated precursors. The strategic design of such building blocks is a key aspect of modern organic synthesis, enabling the efficient construction of complex molecules with desired properties. mdpi.com

Future Research Trajectories and Emerging Paradigms for 5,5 Difluoropentan 2 One

Development of Highly Efficient and Sustainable Synthetic Methodologies for 5,5-Difluoropentan-2-one

The development of green and sustainable synthetic routes for fluorinated compounds is a growing area of interest. Future research could focus on moving away from traditional fluorination methods that may use harsh reagents. Investigations into enzymatic or bio-catalytic fluorination, if applicable, could provide a more environmentally friendly approach. Additionally, the use of continuous flow reactors could enhance the safety and efficiency of the synthesis of this compound, minimizing waste and energy consumption. Research into one-pot synthesis methodologies, where multiple reaction steps are combined without isolating intermediates, could also contribute to a more sustainable production process.

Exploration of Novel Catalytic Transformations Involving this compound

The unique electronic properties conferred by the gem-difluoro group at the 5-position of this compound could make it a valuable substrate for novel catalytic transformations. Future studies could explore its reactivity in catalyst-driven reactions. For instance, asymmetric hydrogenation of the ketone functionality could lead to chiral difluorinated alcohols, which are of interest in medicinal chemistry. Furthermore, catalytic C-H activation adjacent to the ketone or the difluoromethyl group could open up new pathways for functionalization, allowing for the introduction of new molecular complexity.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future exploration. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and ease of scalability. uc.ptdrugdiscoverytrends.commdpi.com The modular nature of flow systems would allow for the sequential introduction of reagents and catalysts, potentially enabling multi-step syntheses involving this compound without the need for intermediate purification. mdpi.com Automated platforms could be used to rapidly screen a wide range of reaction conditions to optimize transformations involving this compound.

Discovery of New Chemical Reactions and Transformations Leveraging the Unique Reactivity of this compound

The distinct reactivity of this compound, imparted by the electron-withdrawing difluoromethyl group, is a promising area for the discovery of new chemical reactions. Research could focus on exploring its behavior in reactions such as aldol (B89426) condensations, where the acidity of the α-protons would be altered. Additionally, its participation in cycloaddition reactions or reactions involving the formation of novel heterocyclic systems could be investigated. The development of new synthetic methodologies that are specifically designed to leverage the unique electronic and steric environment of this ketone is a key future direction.

Synergistic Approaches Combining Computational and Experimental Research on this compound

A synergistic approach that combines computational modeling with experimental validation will be crucial for accelerating research on this compound. Density Functional Theory (DFT) and other computational methods could be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of new experiments. nih.gov For example, computational studies could help in understanding the conformational preferences of this compound and predicting its interaction with catalysts or biological targets. This integrated approach would enable a more rational and efficient exploration of the chemical space surrounding this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Difluoropentan-2-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Routes : Nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is commonly employed to introduce fluorine atoms at the 5th position. A ketone precursor (e.g., pentan-2-one) can undergo fluorination under anhydrous conditions .

- Optimization : Reaction parameters such as temperature (e.g., −78°C to room temperature), solvent choice (e.g., dichloromethane or THF), and catalyst loadings (e.g., boron trifluoride etherate) should be systematically varied. Monitoring via TLC or GC-MS ensures intermediate stability .

- Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹⁹F NMR : To confirm fluorine substitution patterns (δ ~ −120 to −150 ppm for geminal difluoro groups) .

- ¹H NMR : Analyze splitting patterns (e.g., coupling constants between fluorine and adjacent protons) .

- GC-MS : Verify molecular ion peaks (m/z 136 for [M]⁺) and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine substitution .

- Purity Assessment : Combustion analysis (C, H, F) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How do the steric and electronic effects of geminal difluoro groups at the 5th position influence reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric Effects : Fluorine's van der Waals radius (1.47 Å) may hinder nucleophile access. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., Grignard or organozinc additions) .

- Electronic Effects : Fluorine's electron-withdrawing nature reduces carbonyl electrophilicity. Computational modeling (DFT) can quantify charge distribution and transition-state barriers .

- Case Study : Reduced yields in aldol reactions may require activating agents (e.g., Lewis acids like TiCl₄) to offset deactivation .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine ¹H/¹⁹F NMR, IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography to confirm assignments .

- Computational Aids : Use Gaussian or ORCA to simulate NMR spectra and compare with experimental data .

- Solvent Artifacts : Polar solvents (e.g., DMSO) may induce shifts; replicate analyses in CDCl₃ or C₆D₆ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.